In-depth Technical Guide: The Challenge of Identifying C18H12FN5O3
In-depth Technical Guide: The Challenge of Identifying C18H12FN5O3
A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H12FN5O3. This suggests that the provided formula may be inaccurate or pertain to a novel or less-documented chemical entity.
While a definitive guide on a compound with the formula C18H12FN5O3 cannot be constructed without its positive identification, this document outlines the process of investigation and presents information on a structurally related compound that was identified during the search. This may provide context and a potential avenue for further investigation for researchers, scientists, and drug development professionals.
Initial Investigation and a Potential Lead
The initial search for chemical entities with the formula C18H12FN5O3 did not yield a direct match in prominent chemical databases such as PubChem and ChemSpider. However, the search did uncover a relevant radiolabeled compound, 5-(3-[18F]fluoropropyloxy)-L-tryptophan ([¹⁸F]-L-FPTP), which is used as a tracer in Positron Emission Tomography (PET) for tumor imaging.
It is crucial to note that the non-radioactive ("cold") analogue of this compound, 5-(3-fluoropropyloxy)-L-tryptophan, possesses a molecular formula of C14H17FN2O3 , which is different from the requested C18H12FN5O3. The discrepancy in the number of carbon, hydrogen, and nitrogen atoms indicates that these are distinct molecules.
Physicochemical Properties of 5-(3-fluoropropyloxy)-L-tryptophan
While no data exists for C18H12FN5O3, some properties of the related tryptophan derivative can be inferred from scientific literature. The following table summarizes the key characteristics of 5-Fluoro-L-tryptophan, a related precursor.
| Property | Value |
| Molecular Formula | C11H11FN2O2 |
| Molecular Weight | 222.22 g/mol [1] |
| IUPAC Name | (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[1] |
| CAS Number | 16626-02-1[1] |
Experimental Protocols: Radiosynthesis of [¹⁸F]-L-FPTP
For researchers interested in the synthesis of related tryptophan-based PET tracers, the following section details the experimental protocol for the radiosynthesis of [¹⁸F]-L-FPTP.
General Experimental Workflow
The synthesis of [¹⁸F]-L-FPTP is a multi-step process that involves the labeling of a precursor molecule with the radioactive isotope Fluorine-18. A generalized workflow is presented below.
Caption: Generalized workflow for the radiosynthesis of [¹⁸F]-L-FPTP.
Detailed Radiosynthesis Methodology
The preparation of [¹⁸F]-L-FPTP typically involves the following key steps:
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Production of [¹⁸F]Fluoride: The radioactive isotope ¹⁸F is produced in a cyclotron.
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Azeotropic Drying: The aqueous [¹⁸F]fluoride is dried azeotropically with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
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Fluorination: The dried [¹⁸F]fluoride is reacted with a suitable protected precursor molecule. For [¹⁸F]-L-FPTP, this would be a protected 5-hydroxy-L-tryptophan derivative with a leaving group on the propyl chain.
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Deprotection: The protecting groups on the tryptophan backbone (e.g., Boc groups on the amine and a tert-butyl ester on the carboxylic acid) are removed under acidic conditions.
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Purification: The final product, [¹⁸F]-L-FPTP, is purified from the reaction mixture using high-performance liquid chromatography (HPLC).
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Formulation: The purified [¹⁸F]-L-FPTP is formulated in a physiologically compatible solution for injection.
Potential Signaling Pathways
Given that the identified related compound is an amino acid analogue, its biological activity would likely involve amino acid transport systems. For tryptophan derivatives, this can include pathways related to protein synthesis and neurotransmitter production.
Amino Acid Transport and Cellular Uptake
The cellular uptake of tryptophan and its analogues is mediated by various amino acid transporters. The following diagram illustrates a simplified model of this process.
Caption: Simplified diagram of amino acid analog transport into a cell.
Conclusion
The chemical formula C18H12FN5O3 does not correspond to a readily identifiable compound in public chemical databases. Researchers and scientists are advised to verify the molecular formula and consider the possibility of it being a novel compound. The information provided on the related molecule, 5-(3-fluoropropyloxy)-L-tryptophan, may offer a starting point for further investigation into tryptophan derivatives and their potential applications. Without a confirmed chemical structure and identity for C18H12FN5O3, a detailed technical guide on its properties and experimental protocols cannot be provided at this time.
